Galantamine hydrobromide

Catalog No.
S528645
CAS No.
1953-04-4
M.F
C17H22BrNO3
M. Wt
368.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galantamine hydrobromide

CAS Number

1953-04-4

Product Name

Galantamine hydrobromide

IUPAC Name

(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide

Molecular Formula

C17H22BrNO3

Molecular Weight

368.3 g/mol

InChI

InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1

InChI Key

QORVDGQLPPAFRS-XPSHAMGMSA-N

SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br

Synonyms

4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol hydrobromide; Galantamine hydrobromide

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br

Treatment of Alzheimer's Disease (AD):

Galantamine hydrobromide is currently approved for the treatment of mild to moderate Alzheimer's disease in several countries. It acts through a unique dual mechanism:

  • Acetylcholinesterase (AChE) Inhibition: Galantamine competitively inhibits AChE, an enzyme that breaks down acetylcholine, a crucial neurotransmitter for memory and cognitive function. By inhibiting AChE, galantamine increases the availability of acetylcholine in the brain, potentially improving cognitive function in AD patients PubMed: .
  • Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine also functions as an allosteric modulator of nAChRs, enhancing their function and facilitating the transmission of nerve signals PubMed: .

Clinical trials have shown that galantamine can significantly improve cognitive function, global function, and activities of daily living in patients with mild to moderate AD compared to placebo PubMed: . However, its long-term effects on disease progression are still under investigation.

Potential Applications Beyond Alzheimer's Disease:

The unique properties of galantamine have led researchers to explore its potential benefits in other neurological conditions. These include:

  • Lewy body dementia (LBD) and Parkinson's disease dementia (PDD): Early research suggests that galantamine may improve cognitive function and other symptoms in patients with LBD and PDD NCBI Bookshelf: .
  • Schizophrenia: Studies have shown mixed results regarding the effectiveness of galantamine in treating schizophrenia, with some suggesting potential benefits for cognitive symptoms NCBI: .
  • Peripheral neuropathies: Galantamine has been investigated for its potential to alleviate pain and improve nerve function in patients with peripheral neuropathies, but further research is needed NCBI: .

Galantamine hydrobromide is a reversible, competitive inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It is chemically defined as (4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef]benzazepin-6-ol hydrobromide. The compound has an empirical formula of C17H21NO3·HBr and a molecular weight of 368.27 g/mol. Galantamine hydrobromide appears as a white to off-white powder and is sparingly soluble in water .

Galantamine acts as an acetylcholinesterase (AChE) inhibitor []. AChE is an enzyme that breaks down acetylcholine, a vital neurotransmitter involved in memory, learning, and other cognitive functions. In Alzheimer's disease, AChE activity increases, leading to decreased acetylcholine levels and cognitive decline.

Galantamine binds to the active site of AChE, preventing it from breaking down acetylcholine. This increased acetylcholine availability in the brain synapses enhances cognitive function in patients with Alzheimer's disease [].

  • Toxicity: Galantamine can cause side effects like nausea, vomiting, diarrhea, and dizziness at high doses.
  • Contraindications: It should not be used with certain medications or in individuals with specific health conditions.
  • Safety Considerations: Galantamine hydrobromide should be handled with care, following proper laboratory safety protocols.
Primarily involving its interactions with acetylcholinesterase. The mechanism of action includes binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thus increasing its availability in the synaptic cleft. This dual mechanism also involves allosteric modulation of nicotinic acetylcholine receptors, enhancing their response to acetylcholine .

Galantamine exhibits significant biological activity as a cognitive enhancer and is primarily used in the treatment of mild to moderate Alzheimer's disease. Its pharmacological effects include:

  • Inhibition of Acetylcholinesterase: This leads to increased levels of acetylcholine in the brain.
  • Allosteric Modulation: Enhances the activity of nicotinic acetylcholine receptors, contributing to improved synaptic transmission.
  • Neuroprotective Effects: Potentially protects neurons from degeneration associated with Alzheimer’s disease .

The synthesis of galantamine has evolved significantly since its initial isolation from Galanthus nivalis (common snowdrop). Current methods include:

  • Total Synthesis: Recent advances have focused on biomimetic approaches that utilize radical oxidation and intramolecular oxidative coupling reactions. These methods can yield galantamine in high quantities with improved efficiency compared to earlier processes .
  • Extraction from Natural Sources: Although less common today due to synthetic methods' efficiency, galantamine can still be isolated from plant sources.
  • Electrosynthesis: This newer method provides an alternative to traditional oxidants for key reactions in galantamine synthesis .

Galantamine hydrobromide is primarily used in:

  • Alzheimer's Disease Treatment: It helps manage symptoms by improving cognitive function.
  • Cognitive Enhancement: Research is ongoing into its potential applications in other cognitive disorders and conditions .
  • Research Tool: Used in studies investigating cholinergic signaling and neurodegenerative diseases.

Galantamine interacts with various drugs and enzymes during metabolism:

  • Metabolic Pathways: Primarily metabolized by cytochrome P450 enzymes CYP2D6 and CYP3A4. These pathways influence its pharmacokinetics and potential drug interactions .
  • Drug Interactions: Galantamine may interact with anticholinergic drugs, nonsteroidal anti-inflammatory drugs (NSAIDs), and other medications affecting heart rhythm or cholinergic signaling .

Several compounds share structural or functional similarities with galantamine. Here are a few notable examples:

Compound NameMechanism of ActionUnique Features
DonepezilAcetylcholinesterase inhibitorLonger half-life; selective for acetylcholinesterase
RivastigmineAcetylcholinesterase inhibitor; butyrylcholinesterase inhibitorTransdermal delivery system available
TacrineAcetylcholinesterase inhibitorFirst drug approved for Alzheimer's; hepatotoxicity risk

Uniqueness of Galantamine

Galantamine's unique dual mechanism—both inhibiting acetylcholinesterase and modulating nicotinic receptors—distinguishes it from other similar compounds. Its natural origin and favorable side effect profile also contribute to its distinctiveness among Alzheimer's treatments .

Galantamine’s discovery traces to Soviet research in the 1940s, where alkaloids from Galanthus nivalis were first characterized. Initial studies focused on neuromuscular applications, such as reversing paralytic conditions and anesthetic-induced blockade. By the 1990s, its potential in Alzheimer’s disease was recognized, leading to FDA approval in 2001 for mild-to-moderate dementia. The transition from a botanical curiosity to a therapeutic agent underscores its unique dual mechanism of action: acetylcholinesterase inhibition and nicotinic receptor modulation.

Natural Sources and Isolation

Galantamine occurs in Amaryllidaceae species, including Galanthus, Narcissus, and Leucojum aestivum (summer snowflake). Bulbs and aerial parts contain 0.1–0.2% alkaloids, with galantamine concentrations varying by species and cultivation conditions. Extraction involves acidic solvents (e.g., HCl-methanol), followed by flash chromatography and thin-layer purification, yielding ~0.15% recovery.

Table 1: Galantamine Content in Selected Plant Species

SpeciesPart UsedGalantamine Content (mg/g)Source
Galanthus nivalisBulb1.2–1.8
Narcissus jonquillaBulb0.9–1.5
Leucojum aestivumAerial0.7–1.1

Significance in Organic Chemistry and Medicinal Research

Galantamine’s tetracyclic benzofuroazepine skeleton (C₁₇H₂₁NO₃·HBr) presents synthetic challenges due to three chiral centers. Early synthesis attempts in the 1960s faced low yields (<5%), but modern methods like the Trost enyne metathesis (2005) and Eli Lilly’s Grubbs catalyst approach (2007) achieve >20% efficiency. Its role in Alzheimer’s therapy has spurred research into biosynthesis pathways, enabling microbial production via engineered E. coli.

Molecular Formula and Mass Analysis

Galantamine hydrobromide represents a quaternary ammonium salt formed between the tertiary alkaloid galantamine and hydrobromic acid [1] [2]. The compound exhibits a well-defined molecular composition that has been extensively characterized through multiple analytical techniques and validated across various pharmaceutical standards.

Table 1: Molecular Formula and Mass Analysis

PropertyValueReference
Molecular FormulaC₁₇H₂₂BrNO₃ [1] [2] [3]
Molecular Weight (g/mol)368.27 [1] [2] [3] [4]
Monoisotopic Mass (Da)367.078306 [2]
Exact Mass367.0783 [2]
CAS Registry Number1953-04-4 [1] [2] [3]
InChI KeyQORVDGQLPPAFRS-XPSHAMGMSA-N [1] [3]
SMILESCN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br [3] [6]
Melting Point (°C)256 (decomposition) [4] [19]
AppearanceWhite to light yellow crystalline powder [4] [19]

The molecular formula C₁₇H₂₂BrNO₃ indicates the presence of seventeen carbon atoms, twenty-two hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms [1] [2] [3]. The molecular weight of 368.27 grams per mole has been consistently reported across multiple sources and pharmaceutical monographs [1] [2] [3] [4]. Mass spectrometric analysis reveals a monoisotopic mass of 367.078306 daltons, which corresponds precisely to the theoretical calculation based on the most abundant isotopes [2].

The Chemical Abstracts Service registry number 1953-04-4 uniquely identifies this compound in chemical databases and regulatory documentation [1] [2] [3]. The International Chemical Identifier Key (InChI Key) QORVDGQLPPAFRS-XPSHAMGMSA-N provides a standardized hash representation of the molecular structure, enabling unambiguous identification across different chemical information systems [1] [3].

Thermal analysis demonstrates that galantamine hydrobromide exhibits a melting point of 256°C with decomposition, indicating the thermal instability of the compound at elevated temperatures [4] [19]. The compound typically appears as a white to light yellow crystalline powder with characteristic hygroscopic properties [4] [19].

Stereochemical Configuration and Chirality

Galantamine hydrobromide contains three distinct chiral centers located at positions C-4a, C-6, and C-8a within its tetracyclic framework [9] [12]. The naturally occurring form of galantamine exhibits a specific absolute configuration that has been definitively established through advanced chiroptical techniques and crystallographic analysis.

Table 2: Stereochemical Configuration and Chirality

StereocenterAbsolute ConfigurationComplete Absolute ConfigurationOptical ActivitySpecific Rotation [α]₂₀/DReference
C-4aS(4aS,6R,8aS)(-)-92.0 to -98.0° (c=1.4, H₂O) [4] [9] [12] [13]
C-6R(4aS,6R,8aS)(-)-92.0 to -98.0° (c=1.4, H₂O) [4] [9] [12] [13]
C-8aS(4aS,6R,8aS)(-)-92.0 to -98.0° (c=1.4, H₂O) [4] [9] [12] [13]

The absolute configuration of galantamine hydrobromide has been established as (4aS,6R,8aS) through comprehensive stereochemical analysis employing multiple complementary techniques [9] [12] [13]. Nuclear magnetic resonance spectroscopy combined with density functional theory calculations provided initial configurational assignments, which were subsequently validated through vibrational circular dichroism and Raman optical activity measurements [9] [12].

The compound exhibits levorotatory optical activity with a specific rotation ranging from -92.0 to -98.0 degrees when measured at the sodium D-line (589 nanometers) at 20°C using a concentration of 1.4 grams per 100 milliliters in water [4] [9] [12] [13]. This negative optical rotation confirms the stereochemical assignment and provides a reliable method for verifying the enantiomeric purity of pharmaceutical preparations.

Comparative studies utilizing vibrational optical activity techniques have demonstrated that Raman optical activity can independently assign the absolute configuration of galantamine without requiring additional analytical methods [9] [12]. The DP4 statistical analysis of nuclear magnetic resonance data yields a probability exceeding 99% for the (4aS,6R,8aS) configuration when combining both proton and carbon-13 nuclear magnetic resonance datasets [12].

The three chiral centers contribute to the overall molecular rigidity and specific biological activity profile of galantamine hydrobromide [37] [39]. Enantiomeric studies have revealed significant stereoselective differences in biological activity, with the naturally occurring (4aS,6R,8aS) enantiomer demonstrating substantially higher acetylcholinesterase inhibitory potency compared to its unnatural antipode [39].

Structural Elucidation and Confirmation

The structural characterization of galantamine hydrobromide has been accomplished through a comprehensive array of analytical techniques, providing unambiguous confirmation of its molecular architecture and bonding patterns.

Table 3: Structural Elucidation and Confirmation - Spectroscopic Data

Analytical TechniqueCharacteristic ValuesSolvent/ConditionsReference
UV Spectrophotometry (λmax)289 nm (distilled water)Distilled water [5] [8]
Fluorescence Excitation (λex)282 nmAqueous solution [5]
Fluorescence Emission (λem)607 nmAqueous solution [5]
¹H NMRComplex multiplicity patternCDCl₃/D₂O [9] [12] [15]
¹³C NMR17 carbon signalsCDCl₃ [9] [12] [15]
Mass Spectrometry (ESI+)m/z 288 [M-HBr+H]⁺Positive ion mode [15] [16]
IR SpectroscopyCharacteristic peaks 970-1080 cm⁻¹CHCl₃ [9] [12]
Powder X-ray DiffractionCrystalline form confirmedSolid state [18]

Ultraviolet spectrophotometric analysis reveals a characteristic absorption maximum at 289 nanometers when measured in distilled water, providing a reliable method for quantitative determination [5] [8]. The absorption coefficient at this wavelength ranges from 79.6 to 86.2 for a 50 microgram per milliliter solution, enabling precise concentration measurements in pharmaceutical formulations [8].

Fluorescence spectroscopy demonstrates excitation and emission maxima at 282 nanometers and 607 nanometers, respectively, when measured in aqueous solution [5]. This fluorescence behavior has been exploited for the development of sensitive analytical methods with detection limits as low as 0.29 micrograms per milliliter [5].

Nuclear magnetic resonance spectroscopy provides comprehensive structural information through both proton and carbon-13 measurements [9] [12] [15]. The proton nuclear magnetic resonance spectrum exhibits complex multiplicity patterns characteristic of the tetracyclic framework, while carbon-13 nuclear magnetic resonance reveals seventeen distinct carbon signals corresponding to the molecular formula [9] [12] [15]. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear multiple quantum coherence experiments, have been employed to establish complete connectivity patterns and confirm the stereochemical assignments [15].

Mass spectrometric analysis using electrospray ionization in positive ion mode generates characteristic fragmentation patterns that confirm the molecular structure [15] [16]. The base peak typically appears at m/z 288, corresponding to the loss of hydrogen bromide from the protonated molecular ion [15] [16]. Tandem mass spectrometry experiments reveal diagnostic fragment ions that enable structural verification and impurity identification [15] [16].

Infrared spectroscopy exhibits characteristic absorption bands in the region from 970 to 1080 wavenumbers, which correspond to specific vibrational modes of the benzofuran and azepine ring systems [9] [12]. These spectral features provide fingerprint identification and have been utilized for polymorph characterization and quality control applications [9] [12].

Powder X-ray diffraction analysis confirms the crystalline nature of galantamine hydrobromide and enables the identification of different polymorphic forms [18]. The diffraction pattern exhibits sharp, well-defined peaks characteristic of a highly ordered crystal lattice structure [18].

IUPAC Nomenclature and Alternative Naming Conventions

The systematic nomenclature of galantamine hydrobromide follows International Union of Pure and Applied Chemistry guidelines while accommodating various pharmaceutical and regulatory naming conventions.

Table 4: IUPAC Nomenclature and Alternative Naming Conventions

Nomenclature TypeChemical NameReference
IUPAC Name(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef] [2]benzazepin-6-ol hydrobromide [1] [20] [22] [23]
Systematic Name6H-Benzofuro[3a,3,2-ef] [2]benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, hydrobromide, (4aS,6R,8aS)- [20] [22]
USP NameGalantamine Hydrobromide [22] [23] [24]
EP NameGalantamine hydrobromide [25] [28]
Trade NamesRAZADYNE®, REMINYL®, NIVALIN® [14] [19] [33]
Chemical Abstract Name(4aS,6R,8aS)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzofuro[3a,3,2-ef] [2]benzazepin-6-ol hydrobromide [19] [20]
Alternative NamesGalanthamine hydrobromide, Lycoremine hydrobromide [1] [6] [19]

The International Union of Pure and Applied Chemistry name systematically describes the complete molecular structure as (4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef] [2]benzazepin-6-ol hydrobromide [1] [20] [22] [23]. This nomenclature explicitly indicates the stereochemical configuration at each chiral center and provides a complete description of the ring fusion pattern and substitution positions.

The systematic name employed by Chemical Abstracts Service follows a similar pattern but utilizes a different ordering convention: 6H-Benzofuro[3a,3,2-ef] [2]benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, hydrobromide, (4aS,6R,8aS)- [20] [22]. This variation in naming convention reflects different indexing practices while maintaining structural accuracy.

Pharmaceutical monographs utilize simplified names for practical purposes [22] [23] [24] [25] [28]. The United States Pharmacopeia designates the compound as "Galantamine Hydrobromide" with specific purity requirements of not less than 98.0% and not more than 102.0% calculated on the dried basis [22] [23]. The European Pharmacopoeia employs the similar designation "Galantamine hydrobromide" with comparable quality specifications [25] [28].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

367.07831 g/mol

Monoisotopic Mass

367.07831 g/mol

Heavy Atom Count

22

UNII

5N4SA4KQX9
MJ4PTD2VVW

GHS Hazard Statements

Aggregated GHS information provided by 210 companies from 10 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 210 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 209 of 210 companies with hazard statement code(s):;
H301 (99.52%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Galantamine Hydrobromide is the hydrobromide salt form of galantamine, a tertiary alkaloid obtained synthetically or naturally from the bulbs and flowers of Narcissus and several other genera of the Amaryllidaceae family with anticholinesterase and neurocognitive-enhancing activities. Galantamine competitively and reversibly inhibits acetylcholinesterase, thereby increasing the concentration and enhancing the action of acetylcholine (Ach). In addition, galantamine is a ligand for nicotinic acetylcholine receptors, which may increase the presynaptic release of Ach and activate postsynaptic receptors. This agent may improve neurocognitive function in mild and moderate Alzheimer' s disease and may reduce abstinence-induced cognitive symptoms that promote smoking relapse.

MeSH Pharmacological Classification

Cholinesterase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

193146-85-9
69353-21-5
1953-04-4

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Intranasal galantamine/chitosan complex nanoparticles elicit neuroprotection potentials in rat brains via antioxidant effect

Lamia Said Kandil, Ragwa M Farid, Safaa S ElGamal, Amira Sayed Hanafy
PMID: 34032549   DOI: 10.1080/03639045.2021.1934861

Abstract

Alzheimer's disease is a common cause of dementia in the elderly. Galantamine hydrobromide (GH) is an anti-Alzheimer cholinesterase inhibitor that has an intrinsic antioxidant effect. In a previous study, GH was complexed with chitosan to prepare intranasal GH/chitosan complex nanoparticles (CX-NP2). The nanoparticles were located in rat brains 1 h after nasal administration and showed pharmacological superiority to GH nasal solution without showing histopathological toxicity.
This study aimed to investigate whether the long-term administration of CX-NP2 leads to biochemical toxicity in rat brains compared to GH nasal solution.
CX-NP2 dispersion and GH solution were administrated intranasally to male Wistar rats for 30 days (3 mg/kg/day). Malondialdehyde (MDA), lipid peroxidation marker, glutathione (GSH), superoxide dismutase (SOD) activity and tumor necrosis factor-α (TNF-α) were assessed in the brain extracts in all groups.
There was statistically insignificant difference between the CX-NP2 and GH nasal solution treated groups in all biochemical toxicity parameters assessed. Interestingly, MDA and TNF-α levels in the CX-NP2-treated group significantly decreased compared to the control group. Also, GSH level and SOD activity were significantly enhanced in CX-NP2 treated group compared to the control group.
CX-NP2 did not induce a statistically significant oxidative stress or neuroinflammation in rat brains after 30-day treatment, they rather elicited neuroprotective potentials.HighlightsIntranasal GH/chitosan complex nanoparticles (CX-NP2) show promising potential as a brain targeting carrier.Compared to GH nasal solution, nasal CX-NP2 formulation did not exert oxidative stress nor neuroinflammation when administered for 30 days.


Galantamine nanoparticles outperform oral galantamine in an Alzheimer's rat model: pharmacokinetics and pharmacodynamics

Samar O El-Ganainy, Mennatallah A Gowayed, Mahmoud Agami, Passant Mohamed, Marwa Belal, Ragwa M Farid, Amira S Hanafy
PMID: 34013783   DOI: 10.2217/nnm-2021-0051

Abstract

Galantamine is an acetylcholinesterase inhibitor frequently used in Alzheimer's disease management. Its cholinergic adverse effects and rapid elimination limit its therapeutic outcomes. We investigated the pharmacodynamics and pharmacokinetics of 2-week intranasal galantamine-bound chitosan nanoparticles (G-NP) treatment in scopolamine-induced Alzheimer's disease rat model.
Behavioral, neurobiochemical and histopathological changes were assessed and compared with oral and nasal solutions. Brain uptake and pharmacokinetics were determined using a novel validated LC/MS assay.
G-NP enhanced spatial memory, exploring behavior and cholinergic transmission in rats. Beta-amyloid deposition and Notch signaling were suppressed and the histopathological degeneration was restored. G-NP potentiated galantamine brain delivery and delayed its elimination.
G-NP hold promising therapeutic potentials and brain targeting, outperforming conventional galantamine therapy.


Neuroprotective role of galantamine with/without physical exercise in experimental autoimmune encephalomyelitis in rats

Mohamed A El-Emam, Samar El Achy, Dalaal M Abdallah, Hanan S El-Abhar, Mennatallah A Gowayed
PMID: 33836162   DOI: 10.1016/j.lfs.2021.119459

Abstract

The fact that physical activity besides central cholinergic enhancement contributes in improving neuronal function and spastic plasticity, recommends the use of the anticholinesterase and cholinergic drug galantamine with/without exercise in the management of the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis (MS).
Sedentary and 14 days exercised male Sprague Dawley rats were subjected to EAE. Hereafter, exercised rats continued on rotarod for 30 min for 17 consecutive days. At the onset of symptoms (day 13), EAE sedentary/exercised groups were subdivided into untreated and post-treated with galantamine. The disease progression was assessed by EAE score, motor performance, and biochemically using cerebrospinal fluid (CSF). Cerebellum and brain stem samples were used for histopathology and immunohistochemistry analysis.
Galantamine decreased EAE score of sedentary/exercised rats and enhanced their motor performance. Galantamine with/without exercise inhibited CSF levels of tumor necrosis factor (TNF)-α, interleukin (IL)-6), and Bcl-2-associated X protein (Bax), besides caspase-3 and forkhead box P3 (Foxp3) expression in the brain stem. Contrariwise, it has elevated CSF levels of brain derived neurotrophic factor (BDNF) and B-cell lymphoma (Bcl-2) and enhanced remyelination of cerebral neurons. Noteworthy, exercise boosted the drug effect on Bcl-2 and Bax.
The neuroprotective effect of galantamine against EAE was associated with anti-inflammatory and anti-apoptotic potentials, along with increasing BDNF and remyelination. It also normalized regulatory T-cells levels in the brain stem. The impact of the add-on of exercise was markedly manifested in reducing neuronal apoptosis.


QbD-steered development of mixed nanomicelles of galantamine: Demonstration of enhanced brain uptake, prolonged systemic retention and improved biopharmaceutical attributes

Shikha Lohan, Teenu Sharma, Sumant Saini, Rajan Swami, Dinesh Dhull, Sarwar Beg, Kaisar Raza, Anil Kumar, Bhupinder Singh
PMID: 33737096   DOI: 10.1016/j.ijpharm.2021.120482

Abstract

Numerous oral treatment options have been reported for neurological disorders, especially Alzheimer's disease (AD). Galantamine (GAL) is one of such drugs duly approved for management of AD. However, it exhibits poor brain penetration, low intestinal permeation and requires frequent dosing in AD treatment. The present studies, accordingly, were undertaken to develop DSPE-PEG 2000-based micelles loaded with GAL for efficient brain uptake, improved and extended pharmacokinetics, along with reduced dosing regimen.
Mixed nanomicelles (MNMs) were systematically formulated using QbD approach, and characterized for morphology, entrapment efficiency andin vitrodrug release.
Studies on CaCo-2 and neuronal U-87 cell lines exhibited substantial enhancement in the cellular permeability and uptake of the developed MNMs. Pharmacokinetic studies performed on rats showed significantly improved values of plasma AUC (i.e., 2.28-fold, p < 0.001), ostensibly due to bypassing of hepatic first-pass metabolism and improved intestinal permeability, together with significant rise in MRT (2.08-fold, p < 0.001) and t
(4.80-fold; p < 0.001) values, indicating immense potential for prolonged drug residence in body.Besides, substantial elevation in brain drug levels, distinctly improved levels of biochemical parameters in brain homogenates and cognitive improvement in β-amyloid-treated rats, testify the superiority in MNMs in therapeutic management of AD.
The preclinical findings of the developed nanocarrier systems successfully demonstrate the notable potential of enhanced drug efficacy, extended duration of action and improved patient compliance.


A Galantamine-Curcumin Hybrid Decreases the Cytotoxicity of Amyloid-Beta Peptide on SH-SY5Y Cells

Kirilka Mladenova, Georgi Stavrakov, Irena Philipova, Mariyana Atanasova, Svetla Petrova, Jordan Doumanov, Irini Doytchinova
PMID: 34299209   DOI: 10.3390/ijms22147592

Abstract

Misfolded amyloid beta (Aβ) peptides aggregate and form neurotoxic oligomers. Membrane and mitochondrial damages, calcium dysregulation, oxidative stress, and fibril deposits are among the possible mechanisms of Aβ cytotoxicity. Galantamine (GAL) prevents apoptosis induced by Aβ mainly through the ability to stimulate allosterically the α7 nAChRs and to regulate the calcium cytosolic concentration. Here, we examined the cytoprotective effects of two GAL derivatives, namely compounds
and
, against Aβ cytotoxicity on the human neuroblastoma cell line SH-SY5Y. The protective effects were tested at simultaneous administration, pre-incubation and post-incubation, with Aβ. GAL and curcumin (CU) were used in the study as reference compounds. It was found that
protects cells in a similar mode as GAL, while compound
and CU potentiate the toxic effects of Aβ. Allosteric stimulation of α7 nAChRs is suggested as a possible mechanism of the cytoprotectivity of
. These and previous findings characterize
as a prospective non-toxic multi-target agent against neurodegenerative disorders with inhibitory activity on acetylcholinesterase, antioxidant, and cytoprotective properties.


A Novel Galantamine-Curcumin Hybrid as a Potential Multi-Target Agent against Neurodegenerative Disorders

Rumyana Simeonova, Dimitrina Zheleva, Iva Valkova, Georgi Stavrakov, Irena Philipova, Mariyana Atanasova, Irini Doytchinova
PMID: 33806197   DOI: 10.3390/molecules26071865

Abstract

The acetylcholinesterase (AChE) inhibitors are the main drugs for symptomatic treatment of neurodegenerative disorders like Alzheimer's disease. A recently designed, synthesized and tested hybrid compound between the AChE inhibitor galantamine (GAL) and the antioxidant polyphenol curcumin (CU) showed high AChE inhibition in vitro. Here, we describe tests for acute and short-term toxicity in mice as well as antioxidant tests on brain homogenates measured the levels of malondialdehide (MDA) and glutathione (GSH) and in vitro DPPH, ABTS, FRAP and LPO inhibition assays. Hematological and serum biochemical analyses were also performed. In the acute toxicity tests, the novel AChE inhibitor given orally in mice showed LD
of 49 mg/kg. The short-term administration of 2.5 and 5 mg/kg did not show toxicity. In the ex vivo tests, the GAL-CU hybrid performed better than GAL and CU themselves; in a dose of 5 mg/kg, it demonstrates 25% reduction in AChE activity, as well as a 28% and 73% increase in the levels of MDA and GSH, respectively. No significant changes in blood biochemical data were observed. The antioxidant activity of
measured ex vivo was proven in the in vitro tests. In the ABTS assay,
showed radical scavenging activity 10 times higher than the positive control butylhydroxy toluol (BHT). The GAL-CU hybrid is a novel non-toxic AChE inhibitor with high antioxidant activity which makes it a prospective multitarget drug candidate for treatment of neurodegenerative disorders.


The Cholinergic Drug Galantamine Alleviates Oxidative Stress Alongside Anti-inflammatory and Cardio-Metabolic Effects in Subjects With the Metabolic Syndrome in a Randomized Trial

Carine Teles Sangaleti, Keyla Yukari Katayama, Kátia De Angelis, Tércio Lemos de Moraes, Amanda Aparecida Araújo, Heno F Lopes, Cleber Camacho, Luiz Aparecido Bortolotto, Lisete Compagno Michelini, Maria Cláudia Irigoyen, Peder S Olofsson, Douglas P Barnaby, Kevin J Tracey, Valentin A Pavlov, Fernanda Marciano Consolim Colombo
PMID: 33776997   DOI: 10.3389/fimmu.2021.613979

Abstract

The metabolic syndrome (MetS) is an obesity-associated disorder of pandemic proportions and limited treatment options. Oxidative stress, low-grade inflammation and altered neural autonomic regulation, are important components and drivers of pathogenesis. Galantamine, an acetylcholinesterase inhibitor and a cholinergic drug that is clinically-approved (for Alzheimer's disease) has been implicated in neural cholinergic regulation of inflammation in several conditions characterized with immune and metabolic derangements. Here we examined the effects of galantamine on oxidative stress in parallel with inflammatory and cardio-metabolic parameters in subjects with MetS.
The effects of galantamine treatment, 8 mg daily for 4 weeks or placebo, followed by 16 mg daily for 8 weeks or placebo were studied in randomly assigned subjects with MetS (
= 22 per group) of both genders. Oxidative stress, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase activities, lipid and protein peroxidation, and nitrite levels were analyzed before and at the end of the treatment. In addition, plasma cytokine and adipokine levels, insulin resistance (HOMA-IR) and other relevant cardio-metabolic indices were analyzed. Autonomic regulation was also examined by heart rate variability (HRV) before treatment, and at every 4 weeks of treatment.
Galantamine treatment significantly increased antioxidant enzyme activities, including SOD [+1.65 USOD/mg protein, [95% CI 0.39-2.92],
= 0.004] and CAT [+0.93 nmol/mg, [95% CI 0.34-1.51],
= 0.01], decreased lipid peroxidation [thiobarbituric acid reactive substances [log scale 0.72 pmol/mg, [95% CI 0.46-1.07],
= 0.05], and systemic nitrite levels [log scale 0.83 μmol/mg protein, [95% CI 0.57-1.20],
= 0.04] compared with placebo. In addition, galantamine significantly alleviated the inflammatory state and insulin resistance, and decreased the low frequency/high frequency ratio of HRV, following 8 and 12 weeks of drug treatment.
Low-dose galantamine alleviates oxidative stress, alongside beneficial anti-inflammatory, and metabolic effects, and modulates neural autonomic regulation in subjects with MetS. These findings are of considerable interest for further studies with the cholinergic drug galantamine to ameliorate MetS.


Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening

Georgi Stavrakov, Irena Philipova, Atanas Lukarski, Mariyana Atanasova, Borislav Georgiev, Teodora Atanasova, Spiro Konstantinov, Irini Doytchinova
PMID: 33916760   DOI: 10.3390/molecules26072058

Abstract

Despite extensive and intensive research efforts in recent decades, there is still no effective treatment for neurodegenerative diseases. On this background, the use of drugs inhibiting the enzyme acetylcholinesterase (AChE) remains an eternal evergreen in the symptomatic treatment of mild to moderate cognitive impairments. Even more, the cholinergic hypothesis, somewhat forgotten in recent years due to the shift in focus on amyloid cascade, is back to life, and the search for new, more effective AChE inhibitors continues. We generated a fragment-based library containing aromatic moieties and linkers originating from a set of novel AChE inhibitors. We used this library to design 1220 galantamine (GAL) derivatives following the model GAL (binding core) - linker (L) - aromatic fragment (Ar). The newly designed compounds were screened virtually for blood-brain barrier (BBB) permeability and binding to AChE. Among the top 10 best-scored compounds, a representative lead molecule was selected and tested for anti-AChE activity and neurotoxicity. It was found that the selected compound was a powerful non-toxic AChE inhibitor, 68 times more active than GAL, and could serve as a lead molecule for further optimization and development.


Explore Compound Types